molecular formula C8H11NO2 B168593 (4-ethoxypyridin-2-yl)methanol CAS No. 19677-69-1

(4-ethoxypyridin-2-yl)methanol

Cat. No.: B168593
CAS No.: 19677-69-1
M. Wt: 153.18 g/mol
InChI Key: WNHBVEZAMRXFAJ-UHFFFAOYSA-N
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Description

(4-ethoxypyridin-2-yl)methanol is an organic compound with the molecular formula C8H11NO2 It is a derivative of pyridine, featuring an ethoxy group at the fourth position and a hydroxymethyl group at the second position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-ethoxypyridin-2-yl)methanol can be achieved through several methods. One common approach involves the reaction of 4-ethoxypyridine with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction typically proceeds under mild conditions, with the temperature maintained around 60-70°C for several hours.

Another method involves the reduction of 4-ethoxy-2-pyridinecarboxaldehyde using a reducing agent like sodium borohydride or lithium aluminum hydride. This reduction process is carried out in an inert solvent, such as tetrahydrofuran, at low temperatures to prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes The choice of method depends on factors such as cost, yield, and purity requirements

Chemical Reactions Analysis

Types of Reactions

(4-ethoxypyridin-2-yl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Sodium methoxide in methanol under reflux conditions.

Major Products Formed

    Oxidation: 4-Ethoxy-2-pyridinecarboxylic acid.

    Reduction: 4-Ethoxy-2-pyridinemethanol.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

(4-ethoxypyridin-2-yl)methanol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and as a building block for pharmaceuticals.

Mechanism of Action

The mechanism of action of (4-ethoxypyridin-2-yl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxymethyl group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The ethoxy group may enhance the compound’s lipophilicity, facilitating its passage through biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

    (4-Methoxy-2-pyridinyl)methanol: Similar structure but with a methoxy group instead of an ethoxy group.

    (4-Ethoxy-2-pyridinyl)ethanol: Similar structure but with an ethyl group instead of a hydroxymethyl group.

Uniqueness

(4-ethoxypyridin-2-yl)methanol is unique due to the presence of both an ethoxy group and a hydroxymethyl group on the pyridine ring. This combination of functional groups imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.

Biological Activity

Overview

(4-ethoxypyridin-2-yl)methanol, with the molecular formula C8H11NO2, is a pyridine derivative characterized by an ethoxy group at the fourth position and a hydroxymethyl group at the second position of the pyridine ring. This compound has garnered attention for its potential biological activities, including anti-inflammatory and antimicrobial properties, as well as its role as a chemical intermediate in pharmaceutical synthesis.

The compound is synthesized through various methods, including:

  • Reaction with Formaldehyde : 4-Ethoxypyridine reacts with formaldehyde in the presence of a base like sodium hydroxide.
  • Reduction of Aldehyde : 4-Ethoxy-2-pyridinecarboxaldehyde can be reduced using sodium borohydride or lithium aluminum hydride.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with enzyme active sites, potentially inhibiting their activity. The ethoxy group enhances lipophilicity, improving bioavailability and membrane permeability.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound's mechanism involves disrupting bacterial cell wall synthesis and function.

Anti-inflammatory Properties

In vivo studies have shown that this compound can reduce inflammation markers in rodent models. It appears to inhibit the production of pro-inflammatory cytokines, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of this compound against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both strains, indicating potent activity compared to standard antibiotics.
  • Anti-inflammatory Effects : In a rodent model of acute inflammation induced by carrageenan, administration of this compound significantly reduced paw edema by 50% compared to control groups. This effect was correlated with decreased levels of TNF-alpha and IL-6 in serum samples .

Data Table: Biological Activities

Activity Test Method Results Reference
AntimicrobialMIC Assay32 µg/mL against E. coli
32 µg/mL against S. aureus
Anti-inflammatoryRodent Model50% reduction in paw edema

Research Applications

This compound is utilized in various research contexts:

  • Pharmaceutical Development : As an intermediate in synthesizing more complex organic molecules.
  • Biological Research : Investigated for interactions with enzymes and receptors.

Properties

IUPAC Name

(4-ethoxypyridin-2-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-2-11-8-3-4-9-7(5-8)6-10/h3-5,10H,2,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNHBVEZAMRXFAJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=NC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

4-nitropyridine-N-oxide (12 g) was dissolved in ethanol, sodium ethoxide (8.8 g) was added to the mixture, and the mixture was stirred for 40 hours at 50° C. After allowing the mixture to be cooled to room temperature, the precipitates were filtered, the solvent was removed under reduced pressure, and the obtained residue was purified by silica gel column chromatography, to give 4-ethoxypyridine-N-oxide (11.8 g). To 4-ethoxypyridine-N-oxide (11.8 g) was added dimethyl sulfate (8.56 ml), and the mixture was stirred for 1 hour at 110° C. After diluting with methanol (180 ml), the mixture was heated to reflux for 1 hour, an aqueous solution (18 ml) of ammonium peroxodisulfate (20.6 g) was added dropwise to the solution under heat reflux, and the mixture was heated to reflux for 1 hour. After allowing the mixture to be cooled to room temperature, the solvent was removed under reduced pressure, and the obtained residue was purified by silica gel column chromatography, to give (4-ethoxy-2-pyridinyl)methanol (2.8 g).
Quantity
11.8 g
Type
reactant
Reaction Step One
Quantity
8.56 mL
Type
reactant
Reaction Step One
Name
ammonium peroxodisulfate
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
180 mL
Type
solvent
Reaction Step Three

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